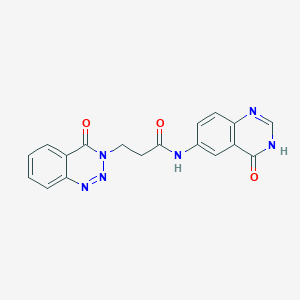![molecular formula C21H30N2O2 B11026788 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one](/img/structure/B11026788.png)
4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a butylpyrrolidinone structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with butylpyrrolidinone under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the butylpyrrolidinone structure.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: Contains a similar piperidine structure but with different functional groups.
Uniqueness
4-[(4-Benzylpiperidin-1-yl)carbonyl]-1-butylpyrrolidin-2-one is unique due to its combination of the benzylpiperidine and butylpyrrolidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H30N2O2 |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-butylpyrrolidin-2-one |
InChI |
InChI=1S/C21H30N2O2/c1-2-3-11-23-16-19(15-20(23)24)21(25)22-12-9-18(10-13-22)14-17-7-5-4-6-8-17/h4-8,18-19H,2-3,9-16H2,1H3 |
InChI Key |
UOIBRLOLWZEKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026706.png)

![4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026713.png)



![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
![2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11026757.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
methanone](/img/structure/B11026764.png)


![2-chloro-N-{3-[(3-ethoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B11026777.png)

